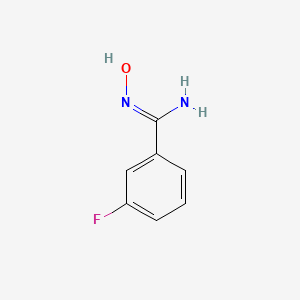

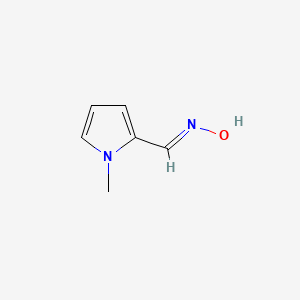

3-(Pyridin-3-yl)prop-2-enenitrile

カタログ番号 B1312579

CAS番号:

6443-86-3

分子量: 130.15 g/mol

InChIキー: CNHMTMHYYONLOV-HNQUOIGGSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “3-(Pyridin-3-yl)prop-2-enenitrile” has been described in the literature. It has been used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts via nucleophilic attack .Molecular Structure Analysis

The molecular structure of “3-(Pyridin-3-yl)prop-2-enenitrile” has been analyzed using various spectroscopic techniques. The compound has a molecular formula of C8H6N2 . The structure of the compound has been confirmed using IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis

“3-(Pyridin-3-yl)prop-2-enenitrile” has been involved in various chemical reactions. For instance, it has been used as a glycolysis inhibitor, suppressing the growth of established tumors in mice . It has also been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis

“3-(Pyridin-3-yl)prop-2-enenitrile” exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .科学的研究の応用

Photophysical Properties and Molecular Structures

- 3-(Pyridin-3-yl)prop-2-enenitrile derivatives exhibit notable photophysical properties. SCXRD analyses of these derivatives revealed unique crystallization patterns in different space groups, with variations in molecular packing affecting optical properties and π-π interactions. These compounds have potential applications in the field of organic materials and functional materials due to their distinct photophysical behaviors and solvent interaction effects (Percino et al., 2016).

Synthesis of New Chemical Structures

- New chemical structures, such as 4-isocyanobut-2-enenitriles, can be synthesized through the thermal ring cleavage of 3-pyridyl azides. This process leads to the formation of novel isonitrile–nitrile products, showcasing the versatility of 3-(Pyridin-3-yl)prop-2-enenitrile in synthetic chemistry (Stockmann et al., 2009).

Synthesis of Biological Active Compounds

- Reactions involving 3-aminopent-2-enenitrile lead to the creation of new pyridine, dihydropyridine, and other derivatives with expected biological activity. These compounds have potential relevance in pharmaceutical research (Ramiz et al., 2012).

Catalytic Properties in Organic Synthesis

- 3-(Pyridin-3-yl)prop-2-enenitrile derivatives are involved in the synthesis of various heterocyclic compounds, such as pyridazin-6-ones, which demonstrates their utility in catalytic and organic synthesis applications (Sayed et al., 2002).

Complex Chemistry and Ligand Synthesis

- The derivatives of 3-(Pyridin-3-yl)prop-2-enenitrile are used in complex chemistry, particularly in synthesizing ligands for luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005; Halcrow, 2014).

Applications in Material Science

- Positional isomers of 3-(Pyridin-3-yl)prop-2-enenitrile exhibit distinct phosphorescent colors and quantum yields, with potential applications in dynamic material science, especially in organic materials that respond to external stimuli (Li & Yong, 2019).

特性

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMTMHYYONLOV-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)